molecular formula C43H53NO14 B1142341 7,10-o-二特洛克紫杉醇 CAS No. 114915-14-9

7,10-o-二特洛克紫杉醇

货号: B1142341
CAS 编号: 114915-14-9
分子量: 807.885
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7,10-o-Ditroc docetaxel is a useful research compound. Its molecular formula is C43H53NO14 and its molecular weight is 807.885. The purity is usually 95%.
BenchChem offers high-quality 7,10-o-Ditroc docetaxel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,10-o-Ditroc docetaxel including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

紫杉醇制备中改进的保护基团

研究探索了半合成紫杉醇制备的新途径,在 7,10-O-二特洛克-10-去乙酰巴卡亭 III 的酯化中利用 2-单取代-4-苯基-1,3-恶唑烷-5-羧酸。该方法允许随后对酯进行脱保护,而无需去除 Boc 基团,这表明紫杉醇的合成途径可能更有效 (Didier、Fouque、Taillepied 和 Commerçon,1994).

紫杉醇侧链的立体控制制备

另一项研究提出了一种高产率合成对甲氧基苄叉保护的紫杉醇侧链的方法。这种方法促进了 7,10-双[(三氯乙氧基)羰基]10-去乙酰巴卡亭 III 衍生物的有效、无差向异构化的酯化,用于紫杉醇制备。该方法对 1,3-恶唑烷的 C-4 和 C-5 立体中心实现了完全立体控制,在 C-2 处具有高选择性 (Kanazawa、Denis 和 Greene,1994).

新型硫醇紫杉烷的合成

基于 7,10-二-(2,2,2-三氯乙氧基羰基)-10-去乙酰巴卡亭 III 合成新型硫醇紫杉烷的研究已经产生了紫杉醇化合物,在 C13 侧链上具有巯基而不是羟基。这种创新方法使用反式和顺式恶唑啉化合物,突出了与硫乙酸进行立体选择性开环反应的关键步骤 (Qi、Lee、Yoon 和 Lee,2004).

针对乳腺癌细胞的增强细胞毒活性

一项关于紫杉醇负载丝素蛋白纳米颗粒对乳腺癌细胞的增强细胞毒活性的研究表明,乳腺癌治疗的治疗效果可能得到改善。制备紫杉醇负载的丝素蛋白基纳米颗粒并对乳腺癌细胞系进行评估表明,与游离紫杉醇相比,其具有更优异的抗肿瘤活性,这归因于细胞凋亡和细胞周期停滞的改善 (Al Saqr 等,2021).

作用机制

Target of Action

7,10-o-Ditroc docetaxel is a derivative of docetaxel . Docetaxel is a taxoid antineoplastic agent used in the treatment of various cancers . It primarily targets microtubules in cells . Microtubules are a part of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

7,10-o-Ditroc docetaxel, like docetaxel, binds to microtubules with high affinity . This binding is reversible and occurs in a 1:1 stoichiometric ratio . The compound prevents cell division and promotes cell death by inhibiting the dynamic assembly and disassembly of microtubules . Compared to paclitaxel, docetaxel is two times more potent as an inhibitor of microtubule depolymerization .

Biochemical Pathways

By binding to microtubules, 7,10-o-Ditroc docetaxel affects the normal function of microtubules and disrupts the mitotic process . This disruption prevents the cell from completing cell division, leading to cell death .

Pharmacokinetics

Docetaxel, the parent compound, is known to have a high protein binding rate of over 98% . It is metabolized in the liver and has an elimination half-life of 11 hours . The compound is excreted through the bile duct .

Result of Action

The primary result of the action of 7,10-o-Ditroc docetaxel is the inhibition of cell division, leading to cell death . This makes it an effective treatment for various types of cancer, including breast, ovarian, and non-small cell lung cancer .

生化分析

Biochemical Properties

7,10-o-Ditroc docetaxel plays a crucial role in biochemical reactions, particularly in the inhibition of cell division. It interacts with microtubules, stabilizing them and preventing their depolymerization, which is essential for cell division . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest at the G2/M phase. Additionally, 7,10-o-Ditroc docetaxel interacts with various enzymes and proteins, including tubulin, a key protein in microtubule formation . The binding of 7,10-o-Ditroc docetaxel to tubulin inhibits its function, thereby preventing the formation of the mitotic spindle and leading to cell death.

Cellular Effects

The effects of 7,10-o-Ditroc docetaxel on cells are profound. It induces apoptosis in cancer cells by disrupting the microtubule network, which is essential for cell division and intracellular transport . This disruption leads to cell cycle arrest and eventually cell death. 7,10-o-Ditroc docetaxel also affects cell signaling pathways, gene expression, and cellular metabolism. It has been shown to downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes, thereby promoting apoptosis . Furthermore, it affects cellular metabolism by disrupting the normal function of microtubules, which are involved in various metabolic processes.

Molecular Mechanism

The molecular mechanism of 7,10-o-Ditroc docetaxel involves its binding to the β-tubulin subunit of microtubules . This binding stabilizes the microtubules and prevents their depolymerization, which is essential for cell division. The stabilization of microtubules by 7,10-o-Ditroc docetaxel leads to the formation of abnormal mitotic spindles, which cannot segregate chromosomes properly during cell division . This results in cell cycle arrest at the G2/M phase and eventually leads to apoptosis. Additionally, 7,10-o-Ditroc docetaxel has been shown to inhibit the activity of various enzymes involved in cell division, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,10-o-Ditroc docetaxel have been observed to change over time. Initially, it induces cell cycle arrest and apoptosis in cancer cells . Over time, the stability and degradation of 7,10-o-Ditroc docetaxel can affect its long-term efficacy. Studies have shown that the compound remains stable under controlled conditions, but its degradation can lead to a decrease in its anti-cancer activity . Long-term exposure to 7,10-o-Ditroc docetaxel has been associated with the development of resistance in some cancer cell lines, which can reduce its effectiveness .

Dosage Effects in Animal Models

The effects of 7,10-o-Ditroc docetaxel vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can cause toxic effects, including bone marrow suppression, gastrointestinal toxicity, and neurotoxicity . Studies have shown that there is a threshold dose above which the toxic effects of 7,10-o-Ditroc docetaxel become pronounced, leading to adverse effects in animal models . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing its toxic effects.

Metabolic Pathways

7,10-o-Ditroc docetaxel is involved in various metabolic pathways, primarily in the liver . It is metabolized by the cytochrome P450 enzyme system, particularly CYP3A4, which converts it into inactive metabolites . These metabolites are then excreted primarily through the bile and, to a lesser extent, through the urine . The interaction of 7,10-o-Ditroc docetaxel with metabolic enzymes can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and toxicity .

Transport and Distribution

The transport and distribution of 7,10-o-Ditroc docetaxel within cells and tissues are mediated by various transporters and binding proteins . It is known to bind to plasma proteins, which facilitates its distribution throughout the body . Within cells, 7,10-o-Ditroc docetaxel is transported by microtubules to various cellular compartments, where it exerts its effects . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich tissues .

Subcellular Localization

7,10-o-Ditroc docetaxel is primarily localized in the cytoplasm, where it interacts with microtubules . Its subcellular localization is influenced by various targeting signals and post-translational modifications that direct it to specific compartments . The compound’s activity is dependent on its localization, as it needs to interact with microtubules to exert its anti-cancer effects . Additionally, 7,10-o-Ditroc docetaxel can accumulate in the nucleus, where it may affect gene expression and other nuclear processes .

属性

IUPAC Name

[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33+,34+,35+,37-,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCVMFMWHTVJTQ-CCONUVRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H55Cl6NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1158.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。